molecular formula C6H12O2 B2475227 1,1-Dimethoxycyclobutane CAS No. 4415-90-1

1,1-Dimethoxycyclobutane

Cat. No.: B2475227
CAS No.: 4415-90-1
M. Wt: 116.16
InChI Key: LLZPXMCHUMPYRH-UHFFFAOYSA-N
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Description

1,1-Dimethoxycyclobutane is an organic compound with the molecular formula C6H12O2 It is a derivative of cyclobutane, where two methoxy groups are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxycyclobutane can be synthesized through the reaction of cyclobutanone with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal, where the carbonyl group of cyclobutanone reacts with methanol to form the dimethoxy derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxycyclobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutanone and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to cyclobutanone or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cyclobutanone and various carboxylic acids.

    Reduction: Cyclobutanone and alcohol derivatives.

    Substitution: Halogenated cyclobutane derivatives and other substituted products.

Scientific Research Applications

1,1-Dimethoxycyclobutane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dimethoxycyclobutane involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form cyclobutanone and methanol, which can further participate in biochemical reactions. The methoxy groups may also influence the compound’s reactivity and interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

    Cyclobutane: The parent compound without methoxy groups.

    Cyclobutanone: The ketone derivative of cyclobutane.

    1,1-Dimethoxycyclopentane: A similar compound with a five-membered ring.

Uniqueness: 1,1-Dimethoxycyclobutane is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,1-dimethoxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-7-6(8-2)4-3-5-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZPXMCHUMPYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4415-90-1
Record name 1,1-dimethoxycyclobutane
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